molecular formula C23H24N4O2 B2943055 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097872-10-9

2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2943055
M. Wt: 388.471
InChI Key: HFBYKDXMCONPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed numerous synthetic routes to create tricyclic heterocyclic quinolines and related compounds, showcasing the chemical versatility and the potential to tailor these molecules for specific applications. For instance, the synthesis of 2-amino-4-aryl-3-(4,5-dihydro-lH-imidazol-2-yl)pyrano[3,2-h]quinolines demonstrates the ability to generate complex molecules with significant antifungal properties, highlighting the compound's relevance in developing new antifungal agents (Hafez & Nahas, 2005).

Structural Analysis and Molecular Modeling

Studies such as the crystallographic analysis of marbofloxacin, a molecule containing similar structural features, contribute to our understanding of how the spatial arrangement of atoms affects the molecule's physical and chemical properties. This analysis aids in the design of molecules with desired characteristics by providing insights into the molecular conformations and interactions (Shen et al., 2012).

Application in Material Science and Biochemistry

The structural motifs present in these compounds have been explored for applications ranging from the development of fluorescent probes for DNA detection to the synthesis of materials with specific optical properties. For example, novel aminated benzimidazo[1,2-a]quinolines substituted with piperidine and pyrrolidine were synthesized and characterized for their potential as fluorescent probes, underscoring the compound's utility in biochemical research and diagnostics (Perin et al., 2011).

Antimicrobial and Antimalarial Research

The quinoline core, closely related to the compound , has been extensively studied for its antimicrobial and antimalarial properties. For instance, the synthesis of novel quinoline-pyrazolopyridine derivatives and their evaluation for antimalarial potential indicate the broader applicability of such compounds in medical research, aiming to develop new therapeutic agents (Saini et al., 2016).

properties

IUPAC Name

2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22-14-18-5-3-7-20(18)25-27(22)15-16-10-12-26(13-11-16)23(29)21-9-8-17-4-1-2-6-19(17)24-21/h1-2,4,6,8-9,14,16H,3,5,7,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBYKDXMCONPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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